molecular formula C9H10BF4NO B1587166 N-Ethylbenzisoxazolium tetrafluoroborate CAS No. 4611-62-5

N-Ethylbenzisoxazolium tetrafluoroborate

Cat. No.: B1587166
CAS No.: 4611-62-5
M. Wt: 234.99 g/mol
InChI Key: OQZKECHXPFSOMI-UHFFFAOYSA-N
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Description

N-Ethylbenzisoxazolium tetrafluoroborate is a chemical compound with the molecular formula C₉H₁₀NO·BF₄ and a molecular weight of 234.99 g/mol. It is known for its applications in organic synthesis, particularly in peptide coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylbenzisoxazolium tetrafluoroborate can be synthesized through the reaction of N-ethylbenzisoxazole with tetrafluoroboric acid. The reaction typically involves heating the starting materials in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-Ethylbenzisoxazolium tetrafluoroborate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzisoxazolium derivatives.

Scientific Research Applications

N-Ethylbenzisoxazolium tetrafluoroborate is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: Used as a reagent in peptide coupling reactions to form phenolic active esters.

  • Biology: Employed in the synthesis of bioactive molecules and probes for biological studies.

  • Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

  • Industry: Applied in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-Ethylbenzisoxazolium tetrafluoroborate exerts its effects involves the ring-opening of the isoxazole group to form a phenolic active ester. This reaction is facilitated by the presence of nucleophiles, which attack the electrophilic center of the isoxazole ring, leading to the formation of the desired product.

Molecular Targets and Pathways Involved: The compound interacts with various molecular targets, including enzymes and receptors, to modulate biological processes. The specific pathways involved depend on the context of its application, such as in peptide coupling or drug synthesis.

Comparison with Similar Compounds

N-Ethylbenzisoxazolium tetrafluoroborate is unique in its reactivity and stability compared to other similar compounds. Some similar compounds include:

  • 2-Ethyl-1,2-benzisoxazolium tetrafluoroborate: Similar reactivity but different substitution pattern.

  • N-Methylbenzisoxazolium tetrafluoroborate: Similar structure but different alkyl group, leading to variations in reactivity and applications.

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Properties

IUPAC Name

2-ethyl-1,2-benzoxazol-2-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NO.BF4/c1-2-10-7-8-5-3-4-6-9(8)11-10;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZKECHXPFSOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196728
Record name 2-Ethyl-1,2-benzisoxazole tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4611-62-5
Record name 1,2-Benzisoxazolium, 2-ethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4611-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1,2-benzisoxazole tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1,2-benzisoxazole tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1,2-benzisoxazole tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-Ethylbenzisoxazolium Tetrafluoroborate in scientific research?

A1: this compound is primarily recognized as a peptide-coupling reagent. [] This means it facilitates the formation of peptide bonds between amino acids, a fundamental process in peptide synthesis. []

Q2: How does this compound interact with nucleophiles?

A2: this compound reacts with a wide array of nucleophiles, resulting in the formation of o-hydroxy-N-ethylbenzamido derivatives. [] This reactivity makes it a versatile tool in various chemical transformations.

Q3: What are the key structural characteristics of this compound?

A3: * Molecular Formula: C9H10BF4NO []* Molecular Weight: 234.99 g/mol []* Melting Point: 109.5–110.2 °C []

Q4: Are there any known stability concerns regarding this compound?

A4: Yes, this compound exhibits limited stability in aqueous acidic environments, particularly above a pH of 4. [] Furthermore, while not classified as hygroscopic, prolonged exposure to humidity can lead to glass etching. [] Therefore, storage in a dry environment and protection from light are recommended. []

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